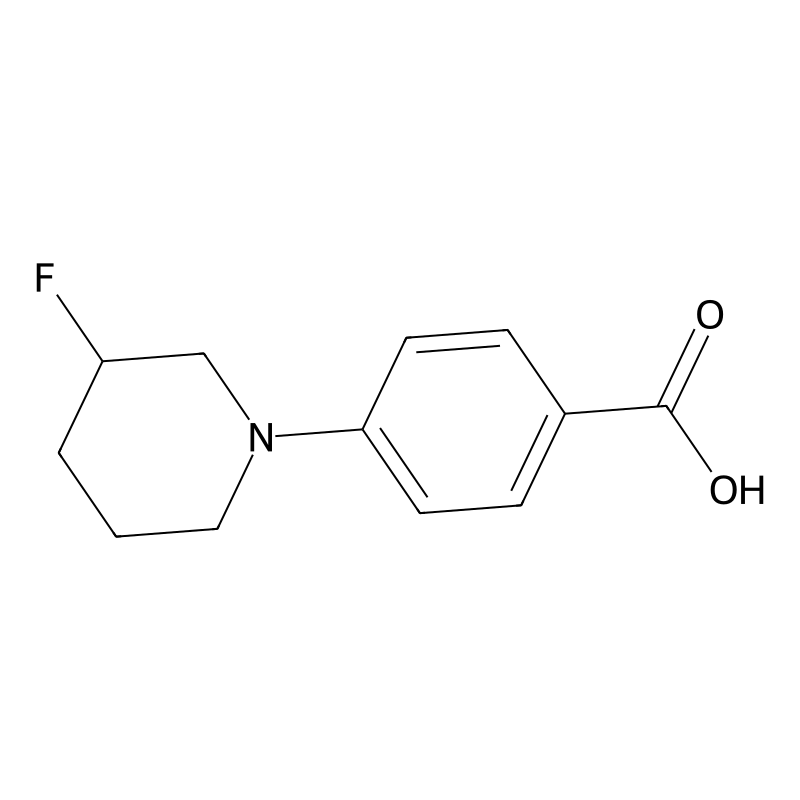

4-(3-Fluoropiperidin-1-yl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Currently Available Information:

Potential Research Areas:

Based on the structure of the molecule, some potential research areas for 4-(3-Fluoropiperidin-1-yl)benzoic acid include:

- Medicinal Chemistry: The presence of the piperidine ring and the carboxylic acid group suggests the molecule could be investigated for potential pharmaceutical applications. The fluorine atom may also be influencing the molecule's biological properties. Further research would be needed to determine if this compound has any specific medicinal effects.

- Material Science: The aromatic ring and the carboxylic acid functionality could allow this molecule to interact with other molecules and potentially be used in the development of new materials.

Finding More Information:

- Chemical databases like PubChem () may have information on the physical and chemical properties of 4-(3-Fluoropiperidin-1-yl)benzoic acid, which could provide clues for potential research applications.

- Scientific literature databases may contain research articles that mention this compound. Searching for the full chemical name or a CAS registry number (if available) may yield relevant results.

4-(3-Fluoropiperidin-1-yl)benzoic acid is a synthetic organic compound characterized by its unique structure, which includes a benzoic acid moiety and a piperidine ring substituted with a fluorine atom. Its molecular formula is , indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The compound is of interest in various fields including medicinal chemistry and materials science due to its potential biological activities and utility as a building block in organic synthesis.

- Oxidation: This compound can be oxidized to form various products, potentially altering the functional groups present.

- Reduction: Reduction reactions can modify the carboxylic acid group or the piperidine ring.

- Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions for these reactions often involve controlled temperatures and pressures to optimize yields and selectivity.

Research indicates that 4-(3-Fluoropiperidin-1-yl)benzoic acid may exhibit significant biological activity. It has been studied for its potential interactions with various biological targets, including receptors and enzymes. These interactions could lead to therapeutic effects, making the compound a candidate for further investigation in drug development. Its pharmacological profile is still being explored, with ongoing studies aimed at elucidating its mechanism of action.

The synthesis of 4-(3-Fluoropiperidin-1-yl)benzoic acid typically involves several steps:

- Starting Materials: The synthesis often begins with commercially available 3-fluoropiperidine and benzoic acid or its derivatives.

- Reaction Conditions: The reaction may require specific catalysts and solvents to facilitate the formation of the desired product. Common solvents include dichloromethane or ethanol.

- Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the compound with high purity.

Industrial methods may involve optimized reaction conditions for large-scale production, ensuring high yield and quality control.

4-(3-Fluoropiperidin-1-yl)benzoic acid has diverse applications:

- Pharmaceuticals: It is investigated for potential therapeutic applications due to its biological activity.

- Chemical Synthesis: Serves as a building block in the synthesis of more complex organic molecules.

- Material Science: May be utilized in developing new materials or coatings due to its unique chemical properties.

Studies on the interactions of 4-(3-Fluoropiperidin-1-yl)benzoic acid with biological systems are crucial for understanding its potential therapeutic effects. Preliminary research suggests that it may interact with specific receptors or enzymes, influencing various biological pathways. Further investigations are needed to clarify these interactions and their implications for drug design.

When comparing 4-(3-Fluoropiperidin-1-yl)benzoic acid with similar compounds, several noteworthy derivatives emerge:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(3,3-Difluoropiperidin-1-yl)benzoic acid | Contains two fluorine atoms on the piperidine ring | Enhanced lipophilicity and potential activity |

| 4-(4-Fluoropiperidin-1-yl)benzoic acid | Substituted at the para position of the piperidine | Different receptor binding profile |

| 2-Amino-4-fluorobenzoic acid | Amino group at the ortho position | Different biological activity due to amino substitution |

These compounds share structural similarities but differ in their substituents and positioning, leading to variations in their chemical reactivity and biological activity. The unique fluorination pattern in 4-(3-Fluoropiperidin-1-yl)benzoic acid may confer distinct properties that influence its applications in medicinal chemistry compared to its analogs.